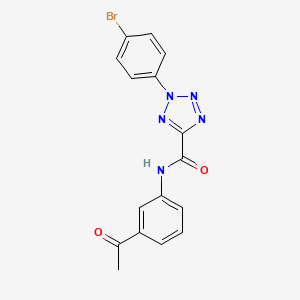

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

CAS No.: 1396792-40-7

Cat. No.: VC4616363

Molecular Formula: C16H12BrN5O2

Molecular Weight: 386.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396792-40-7 |

|---|---|

| Molecular Formula | C16H12BrN5O2 |

| Molecular Weight | 386.209 |

| IUPAC Name | N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) |

| Standard InChI Key | QEOZLLKCRKYKIJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Introduction

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the tetrazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, we can infer its characteristics and potential applications based on similar compounds and general properties of tetrazoles.

Synthesis Methods

Tetrazoles can be synthesized through various methods, including the [3+2] cycloaddition reaction of sodium azide with nitriles, which is efficiently catalyzed by certain metal complexes like cobalt(II) complexes . This method provides a versatile approach to synthesizing 5-substituted tetrazoles, which could be adapted for the synthesis of N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide by modifying the starting nitrile and subsequent functionalization steps.

Biological and Medicinal Applications

Tetrazoles are known for their potential in medicinal chemistry, including applications as antidiabetic agents, neurotherapeutic compounds, and inhibitors of various enzymes . The presence of a bromophenyl group may influence the compound's biological activity, potentially enhancing its interaction with biological targets due to the larger size and higher electronegativity of bromine compared to chlorine.

Data Table: Comparison of Similar Tetrazole Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituent |

|---|---|---|---|

| N-(3-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide | C18H14ClN5O3 | 341.75 | Chlorine |

| N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide | Estimated C18H14BrN5O3 | Estimated 386.15 | Bromine |

Note: The molecular weight of N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is estimated based on the difference in atomic weights between chlorine and bromine.

Research Findings and Future Directions

While specific research findings on N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide are not available, studies on similar tetrazole compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities, including its potential as an enzyme inhibitor or neurotherapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume